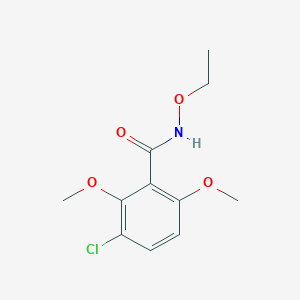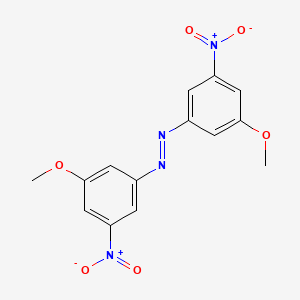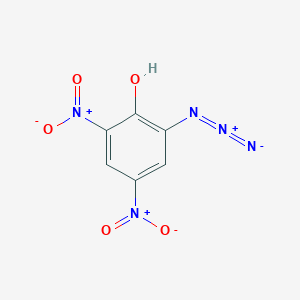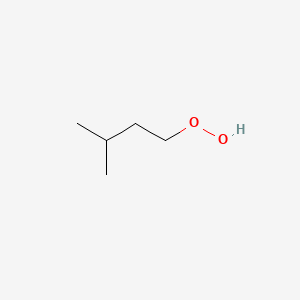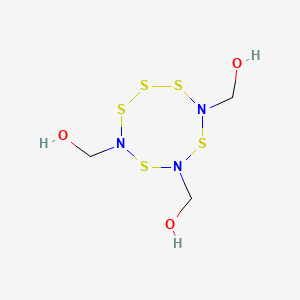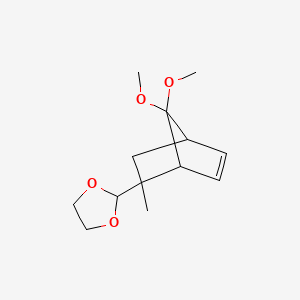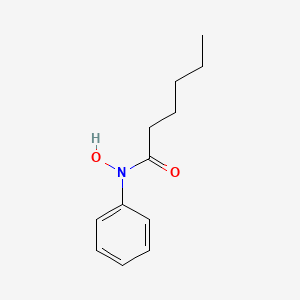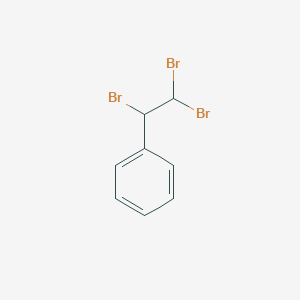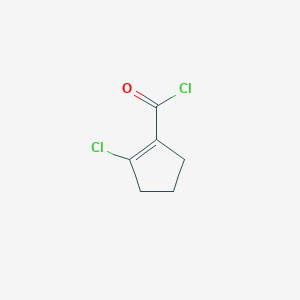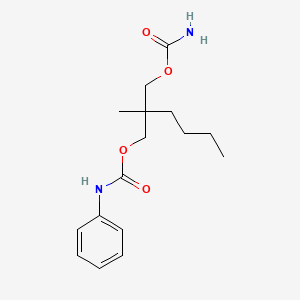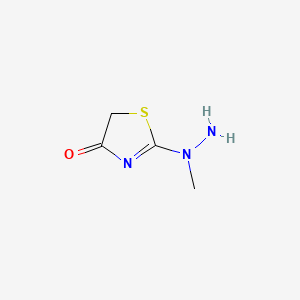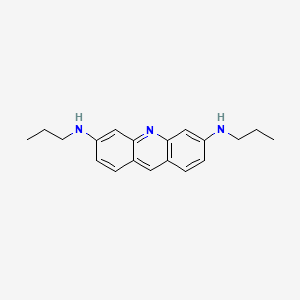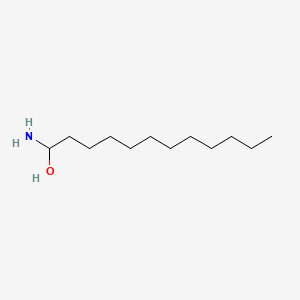
1-Aminododecan-1-OL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: 1-Aminododecan-1-OL can be synthesized through several methods. One common approach involves the reduction of 12-aminododecanoic acid. This reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction typically requires anhydrous solvents and is conducted under an inert atmosphere to prevent oxidation.
Industrial Production Methods: In an industrial setting, this compound can be produced through the hydrogenation of nitriles or amides derived from dodecanoic acid. This process involves the use of catalysts such as palladium on carbon (Pd/C) and high-pressure hydrogen gas. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity.
化学反应分析
Types of Reactions: 1-Aminododecan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The amino group can be reduced to form a primary amine using reducing agents like sodium borohydride (NaBH4).
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions. For example, reacting with thionyl chloride (SOCl2) can replace the hydroxyl group with a chlorine atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids
Reduction: Formation of primary amines
Substitution: Formation of alkyl halides
科学研究应用
1-Aminododecan-1-OL has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of surfactants, polymers, and other organic compounds. Its long aliphatic chain makes it suitable for creating amphiphilic molecules.
Biology: The compound is used in the study of membrane proteins and lipid bilayers due to its amphiphilic nature. It can also be used as a model compound for studying the interactions between lipids and proteins.
Medicine: this compound has potential applications in drug delivery systems. Its ability to form micelles and vesicles makes it useful for encapsulating hydrophobic drugs and improving their solubility and bioavailability.
Industry: The compound is used in the production of detergents, emulsifiers, and corrosion inhibitors. Its surfactant properties make it valuable in various industrial processes.
作用机制
The mechanism of action of 1-Aminododecan-1-OL is primarily related to its amphiphilic nature. The compound can interact with both hydrophobic and hydrophilic environments, making it useful in various applications. In biological systems, it can insert into lipid bilayers and affect membrane fluidity and permeability. The amino group can also participate in hydrogen bonding and electrostatic interactions, influencing the compound’s behavior in different environments.
相似化合物的比较
1-Aminododecan-1-OL can be compared with other similar compounds, such as:
1-Aminododecane: Lacks the hydroxyl group, making it less polar and less versatile in terms of chemical reactivity.
1-Dodecanol: Lacks the amino group, making it less reactive in terms of forming hydrogen bonds and electrostatic interactions.
12-Aminododecanoic Acid: Contains a carboxylic acid group instead of a hydroxyl group, making it more acidic and less suitable for certain applications.
The uniqueness of this compound lies in its combination of a long aliphatic chain with both an amino and a hydroxyl group, providing a balance of hydrophobic and hydrophilic properties that make it versatile for various applications.
属性
CAS 编号 |
30030-01-4 |
|---|---|
分子式 |
C12H27NO |
分子量 |
201.35 g/mol |
IUPAC 名称 |
1-aminododecan-1-ol |
InChI |
InChI=1S/C12H27NO/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h12,14H,2-11,13H2,1H3 |
InChI 键 |
KAFWCKOMHCHXFE-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCC(N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


